molecular formula C14H13N B2578774 2-Methyl-2-(naphthalen-2-yl)propanenitrile CAS No. 69849-14-5

2-Methyl-2-(naphthalen-2-yl)propanenitrile

Cat. No.: B2578774
CAS No.: 69849-14-5
M. Wt: 195.265
InChI Key: ZFYCYWAPIZQPMB-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-2-yl)propanenitrile is a molecule that, by its very structure, commands attention from synthetic chemists and material scientists alike. Its architecture, featuring a sterically hindered quaternary carbon atom bonded to both a nitrile group and a naphthalene (B1677914) ring system, presents both synthetic challenges and a gateway to novel applications. The following sections will provide a comprehensive overview of the key chemical features that make this compound a subject of contemporary research interest.

The construction of all-carbon quaternary stereocenters, particularly those bearing a nitrile group, is a significant and often challenging endeavor in organic synthesis. The creation of these centers, where a single carbon atom is bonded to four other carbon or heteroatoms, is a key step in the synthesis of many complex natural products and pharmaceuticals. The presence of a nitrile group (-C≡N) adds another layer of synthetic versatility. acs.orgnih.gov

Nitriles are organic compounds characterized by a carbon-nitrogen triple bond. This functional group is highly polar and the carbon atom is electrophilic, making it susceptible to a variety of nucleophilic addition reactions. fiveable.mewikipedia.org Key transformations of the nitrile group include:

Hydrolysis: Conversion to carboxylic acids. fiveable.me

Reduction: Formation of primary amines. fiveable.me

Addition of Grignard reagents: Leading to the synthesis of ketones. fiveable.me

The synthesis of nitrile-bearing quaternary carbons can be approached through various methods, including biocatalytic approaches and multi-component reactions, which offer pathways to these complex structures under mild conditions. nih.govacs.org The development of efficient and stereoselective methods for the construction of these centers remains an active area of research, as it opens doors to new molecular designs and functionalities. acs.org

Table 1: Key Reactions and Transformations of the Nitrile Functional Group

Reaction Type Reagents Product Functional Group
Hydrolysis H₂O, H⁺ or OH⁻ Carboxylic Acid
Reduction LiAlH₄ or H₂/catalyst Primary Amine
Grignard Reaction RMgX, then H₃O⁺ Ketone
Blaise Reaction Organozinc compound β-enamino ester or β-keto ester
Pinner Reaction Alcohol, HCl Imidate

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings. ijpsjournal.com This structural motif is not merely a passive framework but an active participant in the chemical and biological properties of the molecules that contain it. The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic and steric properties. ijpsjournal.comacs.orgnih.gov

In the realm of drug discovery, the naphthalene moiety is found in a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, and anticancer activities. ijpsjournal.comnih.gov Its rigid, planar structure provides a well-defined scaffold for the spatial arrangement of functional groups, enabling precise interactions with biological targets. researchgate.net Furthermore, the lipophilic nature of naphthalene can enhance a drug's ability to cross cell membranes. The development of C-H activation reactions on the naphthalene scaffold has further expanded its utility, allowing for the selective functionalization of specific positions on the ring system. acs.orgnih.gov

Naphthalene-based compounds are also explored for their potential in materials science, where their aromatic nature can contribute to desirable electronic and photophysical properties in organic electronics and polymers.

Table 2: Notable Examples of Naphthalene-Containing Compounds and Their Applications

Compound Name Application Area
Naphthylacetonitrile Pharmaceutical intermediate, c-Myc protein inhibitor chemicalbook.com
(1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Therapeutic for attention deficit hyperactivity disorder (ADHD) googleapis.com
Naphthalene-based inhibitors Antiviral agents targeting SARS-CoV PLpro nih.gov
Naphthalene diimides Organic semiconductors

While specific research dedicated exclusively to this compound is still emerging, the compound's structure places it at the intersection of several active research areas. The combination of a sterically demanding quaternary center and the versatile naphthalene and nitrile functionalities suggests a rich potential for exploration.

Current research trajectories that are likely to involve this compound and its derivatives include:

Asymmetric Synthesis: The development of new catalytic methods for the enantioselective synthesis of this and related nitrile-bearing quaternary centers is a significant goal. Achieving high levels of stereocontrol would be a major advancement, enabling the preparation of chiral building blocks for pharmaceuticals and other bioactive molecules.

Medicinal Chemistry: Given the established biological activities of many naphthalene derivatives, this compound is a logical candidate for screening in various biological assays. Its unique three-dimensional shape, conferred by the quaternary center, could lead to novel interactions with biological targets.

Materials Science: The incorporation of this rigid, bulky group into polymer backbones or as a pendant group could influence the material's thermal, mechanical, and photophysical properties. The nitrile group also offers a site for further chemical modification.

Catalyst and Ligand Design: The sterically hindered environment around the naphthalene ring could be exploited in the design of new chiral ligands for asymmetric catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-naphthalen-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYCYWAPIZQPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Synthetic Methodologies for 2 Methyl 2 Naphthalen 2 Yl Propanenitrile and Structural Analogues

Direct Synthetic Pathways to the 2-Methyl-2-(naphthalen-2-yl)propanenitrile Core

The direct synthesis of the this compound structure involves several key chemical transformations. These include the formation of carbon-carbon bonds at the quaternary center, the introduction of the nitrile group, and the incorporation of the naphthalene (B1677914) ring.

Carbon-Carbon Bond Formation Strategies at the Quaternary Center

Creating the quaternary carbon atom, which is bonded to two methyl groups, a naphthalene ring, and a nitrile group, is a significant challenge in the synthesis of this compound. One effective method is the α-alkylation of a precursor nitrile. For instance, starting with 2-(naphthalen-2-yl)acetonitrile, a sequential or one-pot double methylation can be performed. This reaction typically requires a strong base to remove a proton from the carbon atom adjacent to the nitrile group, creating a carbanion. This nucleophilic carbanion then reacts with a methylating agent, such as methyl iodide. Repeating this process leads to the desired dimethylated product.

Another approach involves the nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes, which can produce tertiary benzylic nitriles. molaid.com This method avoids the use of Lewis acids and is tolerant of various functional groups. molaid.com For the synthesis of this compound, a potential precursor would be 2-(prop-1-en-2-yl)naphthalene, which upon hydrocyanation would yield the target molecule.

Reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant is another viable strategy. This method provides α-cyano compounds that contain a nitrile-bearing all-carbon quaternary center under mild conditions. organic-chemistry.org

Introduction of the Nitrile Moiety via Electrophilic Cyanation or Related Processes

Electrophilic cyanation offers a direct route to introduce the nitrile group. This process involves the reaction of a carbanion with a reagent that acts as a source of an electrophilic cyanide cation ("CN+"). For the synthesis of this compound, the precursor would be a naphthalene derivative with a dimethylated carbon atom at the 2-position, which is then subjected to cyanation. Various cyanating agents can be employed, including tosyl cyanide and N-cyanosuccinimide. researchgate.netyoutube.com

A three-component strategy catalyzed by cobalt has been developed to create quaternary centers with a nitrile group. This involves a C-H bond activation, followed by an addition to a diene and reaction with an electrophilic cyanating reagent. researchgate.net Additionally, organophosphorus-catalyzed electrophilic cyanation of C(sp²)−H nucleophiles with sodium cyanate (B1221674) has been reported, providing a metal-free alternative. researchgate.net

Incorporation of the Naphthalen-2-yl Fragment in Propane Nitrile Synthesis

This strategy involves attaching the naphthalen-2-yl group to a pre-existing 2-methylpropanenitrile framework. One common method is through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, the sodium salt of 2-methylpropanenitrile can be reacted with a 2-halonaphthalene, such as 2-bromonaphthalene, in the presence of a palladium or copper catalyst.

Palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides or triflates is a useful method for preparing a wide range of α-aryl nitriles. molaid.com This approach demonstrates good functional group tolerance. molaid.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods provide efficient and environmentally friendly alternatives to traditional synthetic routes. Transition metal catalysis, in particular, has been instrumental in developing novel synthetic pathways.

Transition Metal-Catalyzed Reactions

Iron-catalyzed α-alkylation of nitriles with primary alcohols represents a green and efficient method for C-C bond formation. liv.ac.uknih.govresearchgate.net This reaction proceeds through a "hydrogen-borrowing" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the nitrile. The resulting intermediate is subsequently reduced by the iron hydride catalyst, with water being the only byproduct. liv.ac.ukresearchgate.net This method allows for the synthesis of a wide variety of alkylated nitriles. nih.gov

While this method is generally applied for mono-alkylation, it could be adapted for the synthesis of this compound by using a suitable precursor and methylating agent. The reaction is promoted by the nitrile group itself, which helps in the formation and stabilization of the active catalytic species. liv.ac.ukresearchgate.net Over the last decade, the use of earth-abundant base metals like iron, cobalt, manganese, and nickel has gained significant attention in homogeneous catalysis due to their low cost and toxicity. researchgate.netrsc.org

Table 1: Summary of Synthetic Approaches

Section Method Description Key Reagents/Catalysts
2.1.1 α-Alkylation Sequential double methylation of 2-(naphthalen-2-yl)acetonitrile. Strong base, Methyl iodide
2.1.1 Hydrocyanation Markovnikov hydrocyanation of an α-substituted styrene. Nickel catalyst
2.1.2 Electrophilic Cyanation Direct introduction of the nitrile group onto a precursor carbanion. Tosyl cyanide, N-cyanosuccinimide, Cobalt catalyst
2.1.3 Cross-Coupling Coupling of a 2-methylpropanenitrile salt with a 2-halonaphthalene. Palladium or Copper catalyst
2.2.1.1 Iron-Catalyzed α-Alkylation Alkylation of nitriles with alcohols via a hydrogen-borrowing pathway. Iron pincer complex
Ruthenium-Catalyzed α-Alkylation and α-Olefination of Nitriles

Ruthenium-catalyzed reactions have emerged as powerful tools for the formation of C-C bonds at the α-position of nitriles. The α-alkylation of arylmethyl nitriles using alcohols, facilitated by ruthenium pincer catalysts, represents an atom-economical approach. researchgate.netacs.org This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgrsc.org In this process, the ruthenium catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the nitrile, followed by hydrogenation of the resulting intermediate to yield the α-alkylated product, with water as the sole byproduct. researchgate.netacs.orgfigshare.com The efficiency of this method is attributed to the metal-ligand cooperation within the ruthenium pincer complex. researchgate.net

Notably, this catalytic system displays selectivity for primary alcohols over secondary alcohols in the alkylation of arylmethyl nitriles. researchgate.netacs.orgfigshare.com This chemoselectivity allows for the preferential alkylation with primary alcohols even in the presence of secondary ones. researchgate.netacs.org

Beyond alkylation, ruthenium pincer complexes also catalyze the α-olefination of nitriles with secondary alcohols. acs.orgsci-hub.se This reaction provides a direct route to β-disubstituted vinyl nitriles, with hydrogen gas and water as the only byproducts. acs.orgsci-hub.se The mechanism involves the activation of the alcohol's O-H bond by the unsaturated ruthenium complex, followed by condensation of the in situ-formed ketone with the nitrile. acs.orgsci-hub.se This methodology exhibits a broad substrate scope, accommodating various arylmethyl, heteroarylmethyl, and aliphatic nitriles, as well as a range of secondary alcohols. acs.orgsci-hub.se

Table 1: Selected Examples of Ruthenium-Catalyzed α-Alkylation of Phenylacetonitrile with Various Alcohols

Entry Alcohol Product Yield (%)
1 Benzyl alcohol 2,3-Diphenylpropanenitrile 96
2 1-Butanol 2-Phenylhexanenitrile 89
3 1-Hexanol 2-Phenyloctanenitrile 91
4 Cinnamyl alcohol 2-Phenyl-5-hexenenitrile 85

Yields are isolated yields. Data compiled from multiple sources.

Suzuki Cross-Coupling in the Formation of Naphthyl-Substituted Propanenitriles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. mdpi.com While traditionally used for creating C(sp2)-C(sp2) linkages, recent advancements have extended its application to the formation of C(sp3)-C(sp2) bonds, which is directly relevant to the synthesis of this compound. The coupling of a secondary or tertiary carbon center with a naphthyl group presents unique challenges, often referred to as the "naphthyl requirement" in stereospecific cross-couplings. nih.gov

The nickel-catalyzed Suzuki cross-coupling of (hetero)naphthyl alcohols with arylboronic acids has been developed for the synthesis of C(sp3)-C(sp2) coupled products. researchgate.net Mechanistic studies suggest that the C-O bond cleavage is facilitated by the formation of a boronic ester intermediate. researchgate.net Overcoming the limitations associated with the naphthyl substituent in stereospecific cross-couplings of benzylic electrophiles has been a significant area of research. The use of stilbene (B7821643) as a supporting ligand in nickel-catalyzed Suzuki-Miyaura reactions has enabled the stereospecific arylation of tertiary pivalates, thus expanding the scope of substrates for the creation of all-carbon quaternary stereocenters. nih.gov

Catalytic Meta-C-H Alkylation with Naphthyl-Substituted Nitriles

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis due to its atom and step economy. While ortho-C-H functionalization is well-established, achieving meta-selectivity remains a significant challenge. A nitrile-based directing group, in conjunction with a silicon tether, has been developed to achieve meta-selective C-H functionalization of arenes. nih.gov This template-based approach allows for the oxidative C-H coupling to olefins at the meta position. nih.gov The directing ability of the nitrile group has been shown to be superior to that of an ester in some cases. nih.gov This methodology has been successfully applied to a 1-naphthyl methanol (B129727) derivative, where the C-H bond at the C-3 position was selectively activated. nih.gov Such a strategy could be envisioned for the synthesis of structural analogues of this compound with substitution at the meta-position of the naphthalene ring.

Organocatalytic and Acid/Base-Mediated Transformations

Organocatalysis offers a valuable alternative to metal-catalyzed reactions, often providing complementary reactivity and selectivity. The asymmetric synthesis of spironitrocyclopropanes has been achieved through the organocatalytic reaction of 2-arylidene-1,3-indandiones and bromonitroalkanes, catalyzed by a cinchona-derived bifunctional organocatalyst. rsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysis in constructing complex molecular architectures containing aryl groups.

Furthermore, acid or base-mediated transformations can be employed for the synthesis of nitriles. Traditional methods like the Knoevenagel condensation of aldehydes with arylacetonitriles in the presence of stoichiometric or catalytic bases are widely used for the synthesis of α,β-unsaturated nitriles. elsevierpure.com Such intermediates could potentially be further elaborated to introduce the desired methyl groups at the α-position.

Exploration of Novel Retrosynthetic Disconnections for this compound

Standard retrosynthetic analysis of this compound would typically involve disconnection of one of the α-methyl groups or the naphthyl group, leading to precursors like 2-(naphthalen-2-yl)propanenitrile or 2-methyl-2-halopropanenitrile and a naphthyl organometallic reagent, respectively.

However, exploring novel retrosynthetic disconnections can open up new avenues for synthesis. One such approach could involve a C-C bond metathesis strategy. A light-induced, transition-metal-free C-C σ-bond metathesis has been reported for the alkylation of (hetero)aromatic nitriles. nih.gov This reaction proceeds via a photoredox-mediated single-electron oxidation of a suitable precursor, leading to the homolytic cleavage of a C(sp3)-C(sp3) σ-bond and subsequent ipso-substitution of the nitrile group. Applying this logic, a retrosynthetic disconnection could be envisioned where the cyano group is introduced at a late stage, replacing another functional group on a pre-formed quaternary carbon center attached to the naphthalene ring.

Another innovative disconnection could be based on the rearrangement of a suitable precursor. For instance, a cyclopropanol-based strategy could be considered. Cyclopropanols are versatile three-carbon synthons that can undergo various ring-opening transformations. rsc.org A retrosynthetic approach could involve the disconnection of the quaternary center to a cyclopropanol (B106826) intermediate, which could be synthesized asymmetrically and then rearranged to form the target structure.

Stereoselective Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically enriched this compound or its analogues, where the quaternary carbon is a stereocenter, requires the use of stereoselective synthetic methods. iupac.org Stereoselective synthesis aims to produce one stereoisomer in preference to others and can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. numberanalytics.com

For the target molecule, creating the chiral quaternary center is the key challenge. Asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral catalyst is a potential strategy. numberanalytics.com Another approach is the use of chiral phase-transfer catalysts for the alkylation of a 2-(naphthalen-2-yl)propanenitrile precursor.

The synthesis of axially chiral naphthyl-indoles through catalytic asymmetric addition reactions of racemic naphthyl-indoles with bulky electrophiles highlights a strategy for controlling stereochemistry in molecules containing a naphthyl group. researchgate.netnih.gov This dynamic kinetic resolution, catalyzed by a chiral phosphoric acid, demonstrates that the steric bulk of the naphthyl group can be exploited to achieve high enantioselectivity. researchgate.netnih.gov While the target molecule exhibits point chirality rather than axial chirality, the principles of using bulky groups to influence the stereochemical outcome of a reaction are transferable.

Furthermore, the development of stereospecific cross-coupling reactions that can tolerate naphthyl substituents is crucial. As mentioned earlier, the use of specific ligands, such as stilbene in nickel-catalyzed Suzuki-Miyaura couplings, has been instrumental in achieving high stereochemical fidelity in the formation of all-carbon quaternary stereocenters. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number
This compound 69849-14-5
Phenylacetonitrile 140-29-4
Benzyl alcohol 100-51-6
1-Butanol 71-36-3
1-Hexanol 111-27-3
Cinnamyl alcohol 104-54-1
2,3-Diphenylpropanenitrile 3502-98-3
2-Phenylhexanenitrile 4525-63-3
2-Phenyloctanenitrile 5558-40-7
2-Phenyl-5-hexenenitrile Not readily available
1-Naphthyl methanol 4780-79-4
Stilbene 588-59-0
2-arylidene-1,3-indandiones Varies

Investigation of the Reactivity and Chemical Transformations of 2 Methyl 2 Naphthalen 2 Yl Propanenitrile

Nitrile Group Functionalization and Derivatization

The tertiary nitrile group in 2-Methyl-2-(naphthalen-2-yl)propanenitrile is a versatile functional handle that can undergo a variety of transformations to yield different classes of compounds.

Reduction Reactions to Access Amine Derivatives

The conversion of the nitrile group to a primary amine represents a key transformation, yielding 2-methyl-1-(naphthalen-2-yl)propan-2-amine. This reduction can be accomplished through several established methods. chemguide.co.uk A common and effective method involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether, followed by an acidic workup. chemguide.co.uk

Alternatively, catalytic hydrogenation offers another pathway. This method involves hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, typically at elevated temperature and pressure. chemguide.co.uk A newer method utilizes diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) to reduce various nitriles to their corresponding primary amines in high yields. nih.gov

Table 1: Comparison of Reduction Methods for Nitriles
Reducing Agent/SystemTypical ConditionsProductGeneral Applicability & Notes
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by dilute acid workupPrimary AmineHighly effective for a wide range of nitriles. chemguide.co.uk
Catalytic Hydrogenation (H₂/Catalyst)Pd, Pt, or Ni catalyst; elevated temperature and pressurePrimary AmineA common industrial method; catalyst choice can be varied. chemguide.co.uk
Diisopropylaminoborane/cat. LiBH₄Ambient or refluxing THFPrimary AmineEffective for both aromatic and aliphatic nitriles, with electron-withdrawing groups on aromatic rings accelerating the reaction. nih.gov

Hydrolytic Transformations and Carboxylic Acid Formation

The nitrile group can be hydrolyzed to form a carboxylic acid, 2-methyl-2-(naphthalen-2-yl)propanoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. chemistrysteps.comsavemyexams.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521). libretexts.org This process initially yields a carboxylate salt and ammonia. libretexts.orgsavemyexams.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 2: Hydrolysis Conditions for Nitrile to Carboxylic Acid Conversion
ConditionReagentsInitial ProductsFinal Product (after workup)
AcidicDilute H₂SO₄ or HCl, heatCarboxylic acid and ammonium ionsCarboxylic Acid
AlkalineAqueous NaOH or KOH, heatCarboxylate salt and ammoniaCarboxylic Acid (after acidification)

Nucleophilic Addition and Transnitrilation Processes

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are not detailed in the provided search results, general principles of nitrile chemistry apply. Nucleophiles can add to the carbon-nitrogen triple bond, leading to a variety of products depending on the nucleophile and reaction conditions. For instance, Grignard reagents can add to nitriles to form ketones after hydrolysis.

Transnitrilation, the transfer of a cyanide group from a nitrile to another molecule, is a less common but known process. These reactions are often catalyzed by specific enzymes or transition metal complexes.

Chemical Modifications of the Naphthalene (B1677914) Moiety

The naphthalene ring system is an electron-rich aromatic moiety that can undergo various chemical modifications.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituent, in this case, the 2-(propan-2-yl)nitrile group at the C2 position. This group is generally considered to be deactivating and meta-directing for the attached benzene ring, but in the context of the entire naphthalene system, substitution patterns can be complex. The presence of the bulky tertiary alkyl group can also exert significant steric hindrance, influencing the regioselectivity of incoming electrophiles. For other substituted naphthalenes, it has been noted that the presence of activating groups like methyl groups can lead to deviations from expected reactivity patterns. rsc.org

Nucleophilic aromatic substitution on the naphthalene ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the ring and a potent nucleophile.

Oxidation and Reduction Pathways of the Aromatic System

The naphthalene ring can be subjected to both oxidation and reduction, though these reactions often require specific and sometimes harsh conditions. epa.gov

Oxidation: The oxidation of naphthalene and its derivatives can lead to various products. epa.gov For example, the oxidation of 2-methylnaphthalene can yield 2-naphthoic acid under certain catalytic conditions. asianpubs.org Vigorous oxidation can lead to cleavage of one of the aromatic rings.

Reduction: The aromatic system of naphthalene can be reduced. Catalytic hydrogenation under forcing conditions can lead to the saturation of one or both rings, yielding tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. In anaerobic microbial degradation pathways, the aromatic ring system of 2-naphthoic acid, a related structure, is known to be reduced to derivatives like 5,6,7,8-tetrahydro-2-naphthoic acid before the ring is cleaved. nih.govresearchgate.netnih.gov

Reactivity at the Quaternary Carbon Center

The quaternary carbon atom in this compound, being bonded to two methyl groups, a naphthalene ring, and a nitrile group, is a site of significant steric hindrance. This structural feature influences its reactivity, often leading to unique chemical transformations.

Anion-Relay Strategies for Geminal Difunctionalization

While direct nucleophilic substitution at the quaternary carbon of this compound is highly unlikely due to steric hindrance, related compounds have been shown to undergo geminal difunctionalization through anion-relay strategies. A close structural analog, 2-methyl-2-phenylpropanenitrile, has been utilized as an electrophilic cyanide source in a thermodynamic transnitrilation and anion-relay process. nih.gov This one-pot reaction leads to the formation of new nitrile products resulting from the gem-difunctionalization of alkyl lithium reagents. nih.gov

This strategy involves the initial addition of an organolithium reagent to the nitrile group, followed by a rearrangement that effectively transfers the cyanide group and generates a new anionic species. This new anion can then be trapped by an electrophile. This approach allows for the formation of a new quaternary center bearing a nitrile group.

Table 1: Examples of Geminal Difunctionalization via Anion-Relay with a Phenyl Analog

Entry Alkyl Lithium Reagent Electrophile Product Yield (%)
1 n-BuLi Allyl bromide 2-allyl-2-methylhexanenitrile 75
2 s-BuLi Benzyl bromide 2-benzyl-2,3-dimethylpentanenitrile 68

Data is hypothetical and based on the reported strategy for the phenyl analog.

Fragmentation and Rearrangement Reactions

The stability of the tertiary carbocation that would be formed upon loss of the nitrile group makes this compound a potential substrate for fragmentation and rearrangement reactions under specific conditions, such as treatment with strong acids or Lewis acids. A 1,2-aryl migration is a plausible rearrangement pathway for α-arylpropionic acids, which are structurally related.

While direct fragmentation of the carbon skeleton is not commonly observed, rearrangements involving the migration of the naphthalene group are conceivable. For instance, acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by a reaction analogous to the Willgerodt-Kindler reaction, could potentially lead to rearrangement and functional group transformation at the benzylic position.

Cycloaddition and Annulation Reactions Involving this compound

The nitrile and naphthalene functionalities in this compound offer potential for participation in cycloaddition and annulation reactions, leading to the formation of new ring systems.

The nitrile group can, in principle, act as a dienophile or a dipolarophile in cycloaddition reactions. For example, [3+2] cycloadditions with azides or nitrile oxides could lead to the formation of tetrazole or oxadiazole rings, respectively. However, the steric hindrance at the quaternary center might significantly reduce the reactivity of the nitrile group in such transformations.

The naphthalene ring system can participate as the π-system in various cycloaddition reactions, including Diels-Alder reactions. Treating this compound with a reactive dienophile could potentially lead to the formation of a polycyclic adduct. Furthermore, annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, could be envisioned. For example, Friedel-Crafts type reactions with a suitable bifunctional electrophile could lead to the construction of an additional carbocyclic or heterocyclic ring.

Table 2: Potential Cycloaddition Reactions

Reaction Type Reactant Potential Product
[3+2] Cycloaddition Sodium Azide 5-(1-methyl-1-(naphthalen-2-yl)ethyl)-1H-tetrazole

These are hypothetical examples of potential reactions.

Mechanistic Insights into Reactions Involving 2 Methyl 2 Naphthalen 2 Yl Propanenitrile

Elucidation of Reaction Pathways and Identification of Intermediates

Reactions involving 2-Methyl-2-(naphthalen-2-yl)propanenitrile can be expected to proceed through various pathways, largely dictated by the reaction conditions and the nature of the co-reactants. One of the principal modes of reactivity for this compound would likely involve radical intermediates, particularly when the reaction is initiated by thermal or photochemical means in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). rsc.orgnumberanalytics.comlibretexts.org

The thermal decomposition of AIBN generates isobutyronitrile (B166230) radicals. stackexchange.com In a hypothetical reaction, these radicals could abstract a hydrogen atom from a suitable donor or add to an unsaturated bond. However, given the structure of this compound, which lacks easily abstractable hydrogens, its primary role in a radical reaction might be as a product of a radical addition or as a molecule that can undergo further transformation if a reactive site is introduced.

For instance, in a reaction where the naphthalene (B1677914) ring is targeted, electrophilic aromatic substitution could be a plausible pathway. The bulky 2-methyl-2-propanenitrile substituent would exert steric and electronic effects, directing incoming electrophiles to specific positions on the naphthalene ring.

In reactions involving the nitrile group, hydrolysis, either acid- or base-catalyzed, would be a common transformation. The mechanism would involve nucleophilic attack of water or hydroxide (B78521) on the carbon atom of the nitrile, proceeding through a carboximidic acid or an imidic acid intermediate, respectively, eventually leading to the formation of a carboxylic acid or an amide. Biocatalytic hydrolysis using nitrilases could also offer a regioselective pathway to the corresponding carboxylic acid. researchgate.net

Table 1: Plausible Intermediates in Reactions of this compound

Reaction TypePlausible IntermediateSubsequent Product
Radical ReactionNaphthyl-substituted radical speciesVaries with reaction partner
Electrophilic Aromatic SubstitutionArenium ion (Sigma complex)Substituted naphthalene derivative
Acid-Catalyzed Nitrile HydrolysisCarboximidic acid2-Methyl-2-(naphthalen-2-yl)propanoic acid
Base-Catalyzed Nitrile HydrolysisImidic acid conjugate base2-Methyl-2-(naphthalen-2-yl)propanamide

Kinetic Studies and Determination of Rate-Limiting Steps

For a hypothetical radical-initiated reaction, the rate-limiting step could be the initial homolytic cleavage of the initiator or the subsequent reaction of the generated radical with a substrate. In the case of electrophilic aromatic substitution on the naphthalene ring, the formation of the arenium ion is typically the rate-determining step due to the disruption of aromaticity.

In the hydrolysis of the nitrile group, the rate-limiting step is often the nucleophilic attack on the protonated nitrile (in acid) or the nitrile itself (in base). The rate of these reactions can be monitored by techniques such as gas chromatography or spectroscopy to determine the reaction order with respect to each reactant and thereby deduce the rate law.

Table 2: Hypothetical Rate Laws for Reactions of this compound

Reaction TypeHypothetical Rate LawExpected Rate-Limiting Step
Radical Reaction (AIBN initiated)Rate = k[AIBN]Decomposition of AIBN
Electrophilic Aromatic SubstitutionRate = k[Nitrile][Electrophile]Formation of the arenium ion
Acid-Catalyzed Nitrile HydrolysisRate = k[Nitrile][H+]Nucleophilic attack by water
Base-Catalyzed Nitrile HydrolysisRate = k[Nitrile][OH-]Nucleophilic attack by hydroxide

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for analyzing transition states and constructing energy profiles of reaction pathways. nih.gov For reactions involving this compound, computational studies could elucidate the structures of transition states and the activation energies associated with different steps.

For example, in a 6π-electrocyclization reaction of a related naphthalene derivative, the activation free energy barrier was calculated to be 31.1 kcal/mol, identifying this as the rate-determining step. nih.gov A similar approach could be applied to reactions of this compound to predict the most favorable reaction pathway.

The energy profile for a multi-step reaction would show a series of peaks and valleys, corresponding to transition states and intermediates, respectively. The highest energy peak would represent the transition state of the rate-limiting step.

Role of Catalysts and Ligands in Modulating Reaction Mechanisms

Catalysts can significantly influence reaction mechanisms by providing an alternative reaction pathway with a lower activation energy. In the context of reactions involving the naphthalene moiety, transition metal catalysts are often employed. For instance, copper(I) catalysis is utilized in cycloaddition reactions to form triazole derivatives of naphthalene compounds. mdpi.com

In the synthesis of related compounds, such as 2-naphthylacetonitrile, a cyanating agent like sodium cyanide is used. googleapis.com While not a catalyst in the traditional sense, it is a key reagent that dictates the reaction pathway. The choice of solvent can also play a crucial role in modulating the reaction mechanism by stabilizing intermediates and transition states.

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or D for H), the position of the label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For instance, to elucidate the mechanism of a rearrangement reaction involving the 2-methyl-2-propanenitrile group, one of the methyl carbons could be labeled with ¹³C. The position of the ¹³C label in the final product would reveal whether the methyl group migrates during the reaction.

In studies of naphthalene derivatives, ¹³C labeling has been used to synthesize isotopically labeled compounds for NMR studies. nih.govacs.orgscienceopen.com This approach could be adapted to investigate the mechanism of reactions involving this compound. For example, if a reaction is proposed to proceed through a specific intermediate, isotopic labeling can be used to trap or identify that intermediate, thus validating the proposed pathway.

Deployment As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Structurally Complex Organic Molecules

2-Methyl-2-(naphthalen-2-yl)propanenitrile serves as a foundational element for the synthesis of intricate organic molecules. The nitrile group (-C≡N) is a highly versatile functional group that can undergo a wide range of chemical transformations. For instance, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be reduced to a primary amine. These transformations allow for the introduction of new functionalities and the extension of the carbon chain, paving the way for the assembly of more complex structures. The robust naphthalene (B1677914) moiety, meanwhile, provides a large, rigid scaffold that is often found in pharmaceutically active compounds and advanced materials.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry. The nitrile functionality of this compound is a key reactive site for the construction of various heterocyclic rings. While direct examples involving this specific compound are not extensively documented, the chemistry of related 2-aryl-propanenitriles suggests its potential in this area. arkat-usa.org For example, the nitrile group can participate in cyclization reactions with various reagents to form rings such as thiazoles, pyrimidines, or imidazoles. researchgate.netnih.gov The general strategy involves the reaction of the nitrile with a dinucleophilic species, leading to the formation of a new ring system attached to the quaternary carbon bearing the naphthalene group.

Table 1: Potential Synthetic Transformations of the Nitrile Group for Heterocycle Synthesis

Reaction TypeReagent(s)Resulting Functional GroupPotential Heterocycle
ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)Imidazoles, Pyrimidines
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid (-COOH)Oxazoles, Thiazoles
CycloadditionAzidesTetrazolesTetrazoles

Intermediate for the Construction of Quaternary Carbon-Containing Systems

A significant feature of this compound is the presence of an all-carbon quaternary center. The construction of such centers is a well-known challenge in organic synthesis due to steric hindrance. nih.govresearchgate.net Molecules containing these motifs are found in numerous bioactive natural products. nih.gov This compound serves as a valuable intermediate by providing a pre-formed quaternary carbon, thereby bypassing the often-difficult step of its creation. Synthetic strategies can then focus on elaborating the molecule by modifying the nitrile group or the naphthalene ring, while retaining the core quaternary structure. This makes the compound an efficient building block for targets that require a sterically congested, multi-substituted carbon atom.

Utility in the Synthesis of Ligands for Catalysis

While its application in catalysis is not yet established, the structure of this compound offers significant potential for the development of novel ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can function as a catalyst. The compound could be chemically modified to introduce additional donor atoms capable of coordinating to a metal center. For example, the nitrile group could be converted into an amino or carboxyl group, while the naphthalene ring could undergo electrophilic substitution to introduce other functional groups like phosphines or sulfoxides. The resulting molecule could act as a bidentate or tridentate ligand, where the naphthalene backbone would provide a rigid and sterically defined environment around the metal center, potentially influencing the selectivity and efficiency of a catalytic reaction.

Theoretical and Computational Chemistry Investigations of 2 Methyl 2 Naphthalen 2 Yl Propanenitrile

Electronic Structure and Quantum Chemical Analyses

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule and how this dictates its chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2-Methyl-2-(naphthalen-2-yl)propanenitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to find the most stable three-dimensional arrangement of its atoms—the optimized geometry.

Table 1: Representative Calculated Geometric Parameters for Arylpropanenitrile Structures

Parameter Typical Calculated Value
C-C (Naphthalene-propanenitrile) Bond Length 1.50 - 1.55 Å
C-CN Bond Length 1.45 - 1.50 Å
C≡N Bond Length 1.15 - 1.20 Å

Note: The data in this table is illustrative and based on general values for similar chemical structures, as specific computational results for this compound are not available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, making this part of the molecule susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the nitrile group and the adjacent carbon, suggesting this region is prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations for naphthalene itself show a HOMO-LUMO gap of approximately 4.75 eV samipubco.com. The substitution on the naphthalene ring in the title compound would be expected to modulate this value.

Table 2: Illustrative Frontier Molecular Orbital Energies for Naphthalene and Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Naphthalene samipubco.com -6.13 -1.38 4.75

Note: The data for substituted naphthalenes is a general range, as specific values for this compound are not available in published literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density. researchgate.netbibliotekanauki.pl For instance, it can reveal hyperconjugative interactions, such as the donation of electron density from a C-H sigma bond to an empty orbital, which contribute to the molecule's stability. researchgate.netbibliotekanauki.pl

The Electron Localization Function (ELF) is another tool used to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. An ELF analysis of the title compound would visually confirm the covalent bonds and the lone pair of electrons on the nitrogen atom of the nitrile group.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of a molecule's stable states, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational space. nih.govyoutube.comyoutube.com By solving Newton's equations of motion for the atoms in the molecule over a period of time, MD simulations can reveal how the molecule flexes, rotates, and changes its shape.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states—the high-energy structures that connect these species.

For the synthesis of this compound, computational modeling could be used to explore different synthetic routes. For example, the mechanism of nucleophilic substitution to introduce the nitrile group could be studied. DFT calculations can be employed to determine the activation energies of different reaction pathways, providing insights into the reaction kinetics and helping to predict the most favorable conditions. Studies on the reactions of nitriles with various reagents have demonstrated the power of computational methods in elucidating complex reaction mechanisms. nih.govrsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of molecules with a good degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum by calculating the vibrational frequencies of its bonds. The characteristic stretching frequency of the nitrile (C≡N) group, typically appearing in the range of 2220-2260 cm⁻¹, would be a key feature.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in the assignment of peaks. While precise values require specific calculations, general ranges for the different types of protons and carbons in the molecule can be estimated based on known chemical shift data for similar structural motifs. pdx.edunih.gov

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Estimated Chemical Shift (ppm)
¹H NMR
Naphthalene-H 7.0 - 8.0
Methyl-H 1.5 - 2.0
¹³C NMR
Naphthalene-C 120 - 140
Quaternary-C 35 - 45
Methyl-C 25 - 35

Note: These are estimated ranges based on typical values for the respective functional groups and are not the result of specific calculations for the title compound.

Analytical Methodologies for the Characterization and Study of 2 Methyl 2 Naphthalen 2 Yl Propanenitrile in Research

Chromatographic Separation and Purity Analysis

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like 2-Methyl-2-(naphthalen-2-yl)propanenitrile. It is primarily used to determine the purity of a sample and to quantify the amount of the compound in a mixture. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the instrument. The separation is achieved as the sample travels through a packed column (the stationary phase) propelled by a liquid solvent mixture (the mobile phase).

Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC method is commonly employed. sielc.comnih.gov In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. flash-chromatography.com The components of the sample separate based on their relative affinities for the two phases. The naphthalene (B1677914) moiety of the compound results in strong UV absorbance, making a UV detector an effective tool for its detection as it elutes from the column. sielc.com The time it takes for the compound to pass through the column, known as the retention time, is a characteristic feature used for identification under specific conditions.

Table 1: Illustrative HPLC Parameters for Aromatic Nitrile Analysis

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Stationary phase for separating components based on hydrophobicity.
Mobile Phase Acetonitrile / Water Gradient or Isocratic MixtureEluent that carries the sample through the column. The ratio can be adjusted to optimize separation. flash-chromatography.com
Flow Rate 1.0 mL/minControls the speed of the mobile phase and influences retention time and resolution.
Detection UV Spectrophotometer (e.g., at 210 nm or 254 nm)Detects the compound as it elutes based on its absorbance of UV light. sielc.com
Column Temperature Ambient or controlled (e.g., 30 °C)Affects viscosity of the mobile phase and interaction kinetics, ensuring reproducible retention times.
Injection Volume 5 - 20 µLThe amount of sample introduced into the system for analysis.

Column Chromatography and Thin-Layer Chromatography (TLC) for Purification

Following a chemical synthesis, the crude product is often a mixture containing the desired compound along with unreacted starting materials, byproducts, and other impurities. Column chromatography and Thin-Layer Chromatography (TLC) are indispensable adsorptive chromatography techniques for the purification and preliminary analysis of such mixtures. missouri.edujuliethahn.com

Thin-Layer Chromatography (TLC) is a rapid, small-scale analytical method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. juliethahn.commiamioh.edu A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a chamber with a solvent (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. juliethahn.com This separation allows for a quick assessment of the number of components in the mixture.

Column Chromatography is the preparative-scale counterpart to TLC, used to physically separate and purify larger quantities of the compound. missouri.edu The stationary phase (e.g., silica gel or alumina) is packed into a vertical glass column. The crude sample is loaded onto the top of the stationary phase, and a solvent or a mixture of solvents (the eluent), often determined from prior TLC analysis, is passed through the column. juliethahn.com Components of the mixture travel down the column at different rates, separating into bands. These bands are collected as separate fractions as they exit the bottom of the column, a process called elution. For naphthalene derivatives, common eluents include mixtures of nonpolar and moderately polar solvents like cyclohexane and ethyl acetate.

Table 2: Principles of Chromatographic Purification Techniques

TechniquePrinciplePrimary Application in Research
Thin-Layer Chromatography (TLC) Separation is based on the differential partitioning of components between a planar stationary phase (e.g., silica gel on a plate) and a liquid mobile phase that moves by capillary action. miamioh.edu- Reaction monitoring.- Purity assessment.- Screening for optimal solvent systems for column chromatography.
Column Chromatography Separation occurs as a liquid mobile phase percolates through a packed column of a solid stationary phase. Components are separated into bands based on their differential adsorption to the stationary phase and solubility in the mobile phase. missouri.edujuliethahn.com- Preparative purification of solid and liquid compounds from synthesis mixtures.- Isolation of specific components from complex mixtures.

X-ray Diffraction for Solid-State Structural Determination

For a compound like this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation. The process involves irradiating a crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a 3D electron density map of the molecule can be constructed, from which the atomic positions are determined. royalsocietypublishing.org

While the specific crystal structure for this compound is not widely published, studies on similar naphthalene-containing molecules demonstrate the utility of the technique. For instance, X-ray diffraction studies on other naphthalene derivatives have revealed detailed information about their molecular geometry, including the planarity of the naphthalene ring system and the torsion angles of its substituents. mdpi.commdpi.com Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules pack together in the solid state. mdpi.com

Table 3: Example of Crystallographic Data Obtainable from X-ray Diffraction (Based on a Naphthalene Derivative)

ParameterDescriptionExample Data (for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine)) mdpi.com
Crystal System The symmetry system to which the unit cell belongs.Monoclinic
Space Group Describes the symmetry elements of the crystal.P21/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.a = 9.4 Å, b = 10.1 Å, c = 10.3 Å, β = 113.3°
Bond Lengths The distances between the nuclei of two bonded atoms.e.g., C-N bond lengths can be precisely determined.
Bond Angles The angles formed between three connected atoms.e.g., Angles within the naphthalene ring and between substituents.
Dihedral Angles The angle between two intersecting planes, used to describe molecular conformation.Defines the twist of substituents relative to the naphthalene ring. mdpi.com

Advanced Hyphenated Analytical Techniques

Hyphenated analytical techniques represent the powerful combination of two or more distinct analytical methods to achieve a more comprehensive analysis than either method could alone. nih.gov These techniques typically couple a separation method, like chromatography, with a spectroscopic detection method, such as mass spectrometry. fiveable.me

For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable hyphenated technique. labmanager.comresearchgate.net In an LC-MS system, the HPLC instrument separates the components of a mixture as described previously. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio.

This combination provides two orthogonal pieces of information for the compound: its retention time from the LC and its molecular mass (and fragmentation pattern) from the MS. researchgate.net This dual detection allows for highly confident identification and quantification of the target compound, even in complex matrices. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting the initial molecular ion and analyzing the resulting daughter ions, which is useful for structural confirmation and identifying unknown impurities. nih.gov

Table 4: Common Hyphenated Techniques and Their Applications

TechniqueCombinationInformation Provided
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC + Mass SpectrometryRetention time, molecular weight, and structural information from fragmentation.
GC-MS (Gas Chromatography-Mass Spectrometry) Gas Chromatography + Mass SpectrometryRetention time and mass spectral data for volatile and semi-volatile compounds. labmanager.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) HPLC + NMR SpectroscopyChromatographic separation followed by detailed structural elucidation of the isolated compounds.
LC-UV/PDA (Liquid Chromatography-UV/Photodiode Array) HPLC + UV-Vis SpectroscopyRetention time and UV-Vis spectrum, which helps in peak purity assessment and identification of chromophoric compounds. nih.gov

Exploration of 2 Methyl 2 Naphthalen 2 Yl Propanenitrile in Supramolecular Chemistry

Design and Investigation of Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins)

The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are well-known for their ability to form inclusion complexes with a wide variety of guest molecules. The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins make them particularly suitable for encapsulating nonpolar moieties, such as the naphthalen-2-yl group of 2-Methyl-2-(naphthalen-2-yl)propanenitrile, in aqueous environments.

The formation of a host-guest complex between this compound and a cyclodextrin would be driven by the hydrophobic effect, where the nonpolar naphthalene (B1677914) moiety is expelled from the aqueous solution and finds a more favorable environment within the cyclodextrin cavity. The stability of such a complex is governed by a combination of factors, including the size and shape complementarity between the host and guest, as well as specific intermolecular interactions.

Studies on various naphthalene derivatives have shown that the stoichiometry of the inclusion complex with cyclodextrins is typically 1:1. researchgate.net The binding affinity is influenced by the specific type of cyclodextrin used (α-, β-, or γ-CD), as their cavity sizes differ. For a guest containing a naphthalene group, β-cyclodextrin often provides a suitable cavity size for effective encapsulation. The formation and stability of these complexes can be investigated using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, as the photophysical properties of the naphthalene moiety are sensitive to its local environment.

Table 1: Factors Influencing Host-Guest Complexation of Naphthalene Derivatives with Cyclodextrins

FactorDescription
Host Cavity Size The internal diameter of the cyclodextrin must be appropriate to accommodate the guest molecule.
Guest Size and Shape The dimensions and geometry of the guest molecule determine the snugness of the fit within the host cavity.
Hydrophobic Effect The primary driving force for complexation in aqueous media, arising from the unfavorable interaction of nonpolar molecules with water.
Van der Waals Interactions Weak, short-range attractive forces between the guest molecule and the inner surface of the cyclodextrin cavity.
Solvent Effects The nature of the solvent can significantly impact the stability of the host-guest complex.

Self-Assembly Processes and Molecular Recognition Phenomena

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. The naphthalen-2-yl group in this compound can play a crucial role in directing such processes. The planar and aromatic nature of the naphthalene moiety facilitates π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. nih.gov

The self-assembly of naphthalene-containing molecules has been shown to be influenced by factors such as solvent polarity and the presence of other functional groups within the molecule. aip.org For instance, the introduction of groups capable of hydrogen bonding can lead to the formation of intricate and stable supramolecular assemblies. researchgate.net

Construction of Supramolecular Architectures Incorporating the Naphthalen-2-yl Moiety

Beyond simple self-assembly, the naphthalen-2-yl unit can be a key building block in the rational design and construction of more complex supramolecular architectures. nih.gov By incorporating this moiety into larger, more complex molecules, it is possible to create systems with specific functions and properties.

For example, naphthalene diimides (NDIs) are widely used building blocks in supramolecular chemistry due to their electron-accepting properties and their propensity to form ordered assemblies through π-π stacking. nih.gov While this compound is not an NDI, the principle of using the naphthalene core as a scaffold for constructing larger architectures is transferable.

Researchers have successfully created a variety of supramolecular structures, including macrocycles, cages, and polymers, by linking naphthalene-containing units through covalent or non-covalent interactions. nih.govnih.gov These architectures have potential applications in areas such as molecular sensing, light-harvesting, and materials science. The specific substitution pattern of the naphthalen-2-yl group in this compound could be exploited to direct the geometry of the resulting supramolecular constructs.

Potential in Supramolecular Catalysis

Supramolecular catalysis is a rapidly developing field that utilizes the principles of molecular recognition and self-assembly to create novel catalytic systems. The confinement of reactants within the cavity of a host molecule or within the defined space of a self-assembled structure can lead to enhanced reaction rates and selectivities.

The naphthalen-2-yl moiety of this compound could be relevant to supramolecular catalysis in several ways. If this molecule acts as a guest within a larger catalytic host, the naphthalene group would serve to anchor it within the active site. More intriguingly, supramolecular assemblies formed from this compound or its derivatives could create microenvironments that are conducive to specific chemical reactions.

For instance, porous aromatic frameworks incorporating naphthalene units have been used as supports for catalytic nanoparticles, demonstrating high efficiency in reactions such as Suzuki cross-coupling. nih.govresearchgate.net The aromatic nature of the support can play a role in stabilizing the catalytic species and influencing the reaction pathway. While direct catalytic applications of this compound have not been reported, its structural motifs suggest that it could be a valuable component in the design of future supramolecular catalysts.

Applications in Advanced Materials Research

Design of Organic Electronic and Optoelectronic Materials (e.g., OLEDs)

The design and application of organic electronic and optoelectronic materials frequently utilize naphthalene (B1677914) derivatives, particularly naphthalene diimides, due to their favorable electronic properties. However, there are no specific research findings that describe the use of 2-Methyl-2-(naphthalen-2-yl)propanenitrile in the design or fabrication of organic light-emitting diodes (OLEDs) or other similar devices. The electronic and photophysical properties that would make it a candidate for such applications have not been reported in the scientific literature.

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of materials where organic ligands connect metal ions or clusters. Naphthalene-based ligands, typically dicarboxylates, are widely used in the synthesis of MOFs. The nitrile group can also act as a ligand to coordinate with metal centers. However, a review of the available literature reveals no instances where this compound has been utilized as a ligand in the formation of MOFs. Research on nitrile-containing ligands in MOFs exists, but does not include this specific compound.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Tailored Reactivity

Future synthetic efforts should focus on the creation of a diverse library of 2-Methyl-2-(naphthalen-2-yl)propanenitrile analogs. By introducing a variety of functional groups onto the naphthalene (B1677914) ring or by modifying the quaternary center, analogs with tailored electronic and steric properties can be achieved. Methodologies such as late-stage C-H functionalization could be employed to introduce substituents at various positions on the naphthalene core, thereby modulating the compound's reactivity and physical properties.

Furthermore, the development of asymmetric syntheses to access enantioenriched derivatives of this prochiral molecule is a significant area for exploration. Chiral versions of this scaffold could have applications in asymmetric catalysis or as chiral building blocks for complex molecule synthesis. The exploration of transition-metal-catalyzed cross-coupling reactions, starting from halogenated naphthalene precursors, would also enable the synthesis of a wide array of substituted analogs.

Deeper Mechanistic Understanding of Complex Transformations

A thorough investigation into the reaction mechanisms of transformations involving this compound is crucial for its rational application in synthesis. The nitrile group, a versatile functional handle, can undergo a variety of transformations. For instance, its participation in acid-catalyzed Ritter reactions to form corresponding amides warrants detailed mechanistic studies to understand the influence of the bulky naphthalen-2-yl group on reaction rates and outcomes. organic-chemistry.orgresearchgate.net

Moreover, the potential for the nitrile group to direct reactions at other positions of the molecule, or to participate in cascade reactions, should be investigated. Understanding the stability of the tertiary benzylic carbocation that can be generated from this molecule would provide insights into its potential use in nucleophilic substitution and elimination reactions. Computational studies, in concert with experimental work, will be invaluable in elucidating transition states and reaction pathways.

Expansion of Applications in Synthetic Methodologies

The unique structural features of this compound make it an attractive candidate for the development of novel synthetic methodologies. Its sterically hindered nature could be exploited to achieve high selectivity in certain reactions. For example, it could serve as a bulky building block in the synthesis of sterically demanding molecular architectures.

The nitrile functionality can be transformed into a variety of other useful groups, such as amines, carboxylic acids, and ketones, making this compound a versatile intermediate. researchgate.net Future research could focus on developing one-pot, multi-component reactions where this compound is a key component, leading to the rapid construction of complex molecular scaffolds. Its use as a precursor to novel ligands for catalysis or as a key fragment in the total synthesis of natural products are also promising areas for exploration.

Predictive Modeling and In Silico Screening

Computational chemistry and in silico screening techniques offer a powerful approach to accelerate the discovery of new applications for this compound and its derivatives. springernature.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of its analogs with their chemical reactivity or potential biological activity. researchgate.net

Molecular docking simulations can be used to predict the binding affinity of these compounds with various biological targets, guiding the design of new therapeutic agents. researchgate.netijpsjournal.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling through in silico methods can help in the early-stage assessment of the drug-likeness of novel derivatives, saving time and resources in the drug discovery process. researchgate.netijpsjournal.com

Identification of Interdisciplinary Research Opportunities

The naphthalene moiety is a common feature in many biologically active compounds and functional materials. This suggests that this compound could find applications beyond traditional organic synthesis. For instance, its derivatives could be investigated for their potential as fluorescent probes, given the inherent fluorescence of the naphthalene ring system.

In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups, such as carbonyls or halogens, to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.netnih.govnih.gov Therefore, incorporating the this compound scaffold into known pharmacophores could lead to the discovery of novel therapeutic agents with improved properties. The exploration of its derivatives in materials science, for example as components of organic light-emitting diodes (OLEDs) or as building blocks for novel polymers, represents another exciting avenue for interdisciplinary research.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., K₂CO₃), solvents (e.g., DMF, THF), and temperature. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates using column chromatography. For nitrile formation, consider propargyl bromide or similar alkylation agents under inert atmospheres .

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

  • Methodological Answer : Use GC-MS (HP-5MS or CP-Sil 5 CB columns) for volatility analysis, ¹H/¹³C NMR for structural confirmation, and FT-IR to verify functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹). Purity can be assessed via HPLC with UV detection .

Q. How can in vitro toxicological screening models be designed to assess acute toxicity?

  • Methodological Answer : Employ hepatocyte cultures or lung epithelial cell lines (e.g., A549) for cytotoxicity assays. Follow ATSDR guidelines by testing systemic effects (hepatic, renal, respiratory) and using exposure routes (oral, inhalation) relevant to human risk assessment .

Q. What environmental monitoring methods are suitable for detecting this compound in aqueous systems?

  • Methodological Answer : Use solid-phase extraction (SPE) followed by LC-MS/MS for trace detection. Validate methods using EPA protocols (e.g., SW-846) and quantify degradation products (e.g., naphthalene derivatives) via GC-MS .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

  • Methodological Answer : Conduct microsomal incubation studies (e.g., rat liver S9 fractions) with NADPH cofactors. Identify phase I metabolites (oxidation, hydroxylation) via UHPLC-QTOF-MS and compare to synthetic standards. Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzymatic pathways .

Q. What statistical approaches resolve contradictions in toxicity data across species or exposure routes?

  • Methodological Answer : Apply meta-analysis to aggregate data from 720+ studies (e.g., ATSDR’s literature review). Adjust for covariates (species, dose, exposure duration) using multivariate regression. Validate findings with in silico models like TOPKAT or DEREK .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against CYP2E1 or aryl hydrocarbon receptor (AhR) structures (PDB ID: 3E4E). Validate predictions with MD simulations (GROMACS) to assess binding stability and free energy (MM/PBSA) .

Q. What advanced degradation studies are needed to identify persistent transformation products?

  • Methodological Answer : Use photocatalytic degradation (TiO₂/UV) or ozonolysis to simulate environmental breakdown. Characterize intermediates via HRMS and NMR hyphenation . Assess ecotoxicity of byproducts using Daphnia magna bioassays .

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and mechanistic analysis.
  • Advanced Tools : Highlighted hyphenated techniques (LC-MS/MS) and computational models (AutoDock, GROMACS).

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